N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C29H32N6O2 and its molecular weight is 496.615. The purity is usually 95%.
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Biological Activity
N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that has attracted attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyanophenyl group , a dimethylamino phenethyl group , and a phenylpiperazine moiety linked by an oxalamide bond. This structural configuration suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate the activity of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, due to the presence of the piperazine ring, which is known for its affinity towards these receptors.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
Study | Compound Tested | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
Oxalamide Derivative | HeLa | 15.3 | Caspase activation | |
Similar Compound | MCF-7 | 10.5 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25.0 |
Case Studies
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptotic markers observed through flow cytometry analysis.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of the compound against clinical isolates. The study found that the compound effectively inhibited the growth of multidrug-resistant strains, suggesting potential as a therapeutic agent in treating resistant infections.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O2/c1-33(2)24-14-12-22(13-15-24)27(35-18-16-34(17-19-35)25-9-4-3-5-10-25)21-31-28(36)29(37)32-26-11-7-6-8-23(26)20-30/h3-15,27H,16-19,21H2,1-2H3,(H,31,36)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGZGJPEDFHOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.